N-(adamantan-1-yl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-1-yl)-2,4-dimethoxybenzamide is a compound that features an adamantane moiety linked to a benzamide structure with two methoxy groups at the 2 and 4 positions. Adamantane, a highly symmetrical polycyclic cage molecule, is known for its unique properties and diverse therapeutic applications. The incorporation of adamantane into various compounds enhances their stability and distribution in biological systems due to its rigid structure and hydrophobic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(adamantan-1-yl)-2,4-dimethoxybenzamide can be synthesized through the reaction of 1-bromoadamantane with 2,4-dimethoxybenzamide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions . Another method involves the use of 1-adamantyl nitrate in sulfuric acid media, which generates a carbocation capable of reacting with 2,4-dimethoxybenzamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The adamantane moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
N-(adamantan-1-yl)-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes and reach its targets. It disrupts enzyme activity by binding to the active site or allosteric sites, leading to inhibition of enzyme function . The methoxy groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Known for its anti-dengue virus activity.
N-(adamantan-1-yl)-2-chloroacetamide: Studied for its potential biological activity.
Uniqueness
N-(adamantan-1-yl)-2,4-dimethoxybenzamide is unique due to the presence of two methoxy groups, which enhance its chemical reactivity and biological activity. The combination of the adamantane moiety with the benzamide structure provides a versatile scaffold for drug development and material science applications .
Properties
IUPAC Name |
N-(1-adamantyl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-22-15-3-4-16(17(8-15)23-2)18(21)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBNEHUAVDNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.